molecular formula C14H15N3O7S B2666723 4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid CAS No. 744230-71-5

4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid

Cat. No.: B2666723
CAS No.: 744230-71-5
M. Wt: 369.35
InChI Key: AVPUHKCDENOLPD-UHFFFAOYSA-N
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Description

The compound “4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the information might be under a different name or it’s not widely studied yet.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. For “this compound”, the available information indicates that it has a molecular weight of 385.4 .

Scientific Research Applications

Hemostatic Activity and Synthesis

The synthesis of new compounds including 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and their derivatives has demonstrated significant hemostatic activity and low acute toxicity. These studies establish a relationship between the structure of synthesized compounds and their pharmacological effects, indicating their potential in developing new treatments for conditions requiring hemostasis (Pulina et al., 2017).

Organic Synthesis Techniques

Research on α-(4-oxazolyl)amino esters has shown that 4-nitrobenzenesulfonic acid can act as an efficient catalyst in Brønsted acid catalyzed tandem reactions. This methodological advance in organic synthesis facilitates the creation of compounds with both oxazole and amino acid functionalities, showcasing the utility of nitrobenzenesulfonic derivatives in complex organic synthesis (Lee et al., 2018).

Antineoplastic Activity

Piperazine derivatives of butyric acid, related to the chemical family of 4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid, have shown promising antineoplastic and differentiation-inducing activities on human leukemic cells. This suggests their potential as therapeutic agents in the treatment of leukemia, offering insights into the mechanisms of action of butyric acid and its analogues in neoplastic cell growth and differentiation (Gillet et al., 1997).

Drug Design and Development

The synthesis and evaluation of 2-furoic piperazide derivatives have highlighted their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease. This research not only supports the bioactivity potentials of these compounds but also their role in drug discovery and development for treating such diseases (Abbasi et al., 2018).

Luminescent Materials

The development of luminescent metal–organic frameworks (MOFs) using derivatives of benzoic acid, including those related to this compound, has demonstrated their utility in sensing applications. Such MOFs can selectively detect ions like Fe3+ and Al3+ and volatile organic compounds, indicating their potential in environmental monitoring and sensor technology (Chen et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the mechanism of action for “4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid” is not explicitly mentioned in the available literature .

Future Directions

The future directions for research on “4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, pharmacology, and materials science could be explored .

Properties

IUPAC Name

(E)-4-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O7S/c18-13(4-5-14(19)20)15-6-8-16(9-7-15)25(23,24)12-3-1-2-11(10-12)17(21)22/h1-5,10H,6-9H2,(H,19,20)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPUHKCDENOLPD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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